2-{[(4-Acetylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
CAS No.: 302553-84-0
Cat. No.: VC6721598
Molecular Formula: C17H19NO3
Molecular Weight: 285.343
* For research use only. Not for human or veterinary use.
![2-{[(4-Acetylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione - 302553-84-0](/images/structure/VC6721598.png)
Specification
CAS No. | 302553-84-0 |
---|---|
Molecular Formula | C17H19NO3 |
Molecular Weight | 285.343 |
IUPAC Name | 2-[(4-acetylphenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Standard InChI | InChI=1S/C17H19NO3/c1-11(19)12-4-6-13(7-5-12)18-10-14-15(20)8-17(2,3)9-16(14)21/h4-7,10,20H,8-9H2,1-3H3 |
Standard InChI Key | ZIOBWAYHYSXENY-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC=C(C=C1)N=CC2=C(CC(CC2=O)(C)C)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Structure
The systematic name 2-{[(4-acetylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione reflects its core dimedone framework modified by a Schiff base linkage. The dimedone moiety consists of a cyclohexane ring with two ketone groups at positions 1 and 3 and two methyl groups at position 5. The 4-acetylphenylamino-methylidene substituent introduces an imine functional group (–N=CH–) connected to a para-acetylated benzene ring .
The molecular structure enables tautomerism between keto and enol forms, a characteristic shared with dimedone derivatives. This tautomeric equilibrium influences solubility, reactivity, and spectroscopic properties .
Physicochemical Properties
Key physicochemical parameters are summarized below:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₁₉NO₃ | |
Molecular Weight | 285.34 g/mol | |
Purity | ≥97% (HPLC) | |
Appearance | Solid (exact color unspecified) | |
Solubility | Limited aqueous solubility | |
Stability | Light-sensitive |
The compound’s limited aqueous solubility necessitates organic solvents (e.g., ethanol, DMSO) for experimental handling . Its light sensitivity mandates storage in amber containers under inert conditions .
Synthesis and Reaction Pathways
Precursors and Starting Materials
The synthesis of this compound begins with 5,5-dimethylcyclohexane-1,3-dione (dimedone), a cyclic diketone synthesized via Michael addition of diethyl malonate to mesityl oxide followed by aldol condensation and decarboxylation . The dimedone core undergoes condensation with 4-acetylaniline to form the Schiff base linkage.
Condensation Mechanism
The reaction between dimedone and 4-acetylaniline proceeds via nucleophilic attack of the aniline’s amino group on the carbonyl carbon of dimedone, followed by dehydration to form the imine bond. This reaction is typically catalyzed by acid or base conditions, though specific protocols for this derivative remain proprietary .
Reaction Scheme:
Green Synthesis Approaches
Recent advancements emphasize eco-friendly methodologies. Aqueous-phase reactions using catalysts like sodium bicarbonate or polyethylene glycol (PEG) reduce organic solvent use . Microwave-assisted synthesis further enhances reaction efficiency, achieving yields >90% in reduced time .
Applications in Pharmaceutical Research
Intermediate for Active Pharmaceutical Ingredients (APIs)
This compound serves as a critical intermediate in synthesizing APIs targeting inflammatory and respiratory disorders. Its α,β-unsaturated ketone moiety enables conjugation with biologics or small molecules, enhancing drug delivery .
Biological Activity
Preliminary studies suggest inhibitory effects on enzymes like lipoxygenase, implicated in asthma and inflammation . The acetylphenyl group may facilitate receptor binding, though detailed pharmacodynamic data remain unpublished .
Hazard Type | GHS Category | Precautionary Measures |
---|---|---|
Skin Irritation | Category 2 | Wear nitrile gloves; avoid contact |
Eye Irritation | Category 2A | Use safety goggles |
Respiratory Tract Irritation | Category 3 | Use fume hoods |
Analytical Characterization
Spectroscopic Data
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¹H NMR (CDCl₃): Signals at δ 1.22 (s, 12H, 4×CH₃), δ 5.70 (s, 1H, CH), and δ 7.51 (m, Ar–H) confirm the dimedone backbone and acetylphenyl substituent .
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IR (KBr): Peaks at 1680 cm⁻¹ (C=O stretch) and 1620 cm⁻¹ (C=N stretch) .
Industrial and Research Significance
Role in Medicinal Chemistry
The compound’s modular structure allows derivatization at multiple sites, enabling structure-activity relationship (SAR) studies for drug discovery . Its use in synthesizing tetraketones highlights its versatility .
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